
4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one is an organic compound that belongs to the class of anthracene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one typically involves multi-step organic reactions. One possible synthetic route could involve the alkylation of anthracene derivatives followed by hydrogenation and functional group modifications. Specific reaction conditions such as temperature, pressure, and catalysts would be optimized to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced separation techniques such as chromatography and crystallization would be essential to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one can undergo various chemical reactions including:
Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, derivatives of this compound might exhibit biological activity and could be studied for potential therapeutic applications. For example, they could be investigated for their anti-inflammatory or anticancer properties.
Medicine
In medicine, this compound or its derivatives could be explored for drug development. Their ability to interact with biological targets makes them potential candidates for pharmaceutical research.
Industry
In industry, this compound could be used in the production of specialty chemicals, dyes, and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors, modulating their function and triggering specific cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one include other anthracene derivatives such as:
- 9,10-Dihydroanthracene
- 1-Methyl-9,10-dihydroanthracene
- 2-Ethyl-9,10-dihydroanthracene
Propriétés
Numéro CAS |
63525-40-6 |
|---|---|
Formule moléculaire |
C18H22O |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
4-methyl-2-prop-2-enyl-3,4,5,6,7,8-hexahydro-2H-anthracen-1-one |
InChI |
InChI=1S/C18H22O/c1-3-6-15-9-12(2)16-10-13-7-4-5-8-14(13)11-17(16)18(15)19/h3,10-12,15H,1,4-9H2,2H3 |
Clé InChI |
KLXRYQGMOGMJSP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(=O)C2=C1C=C3CCCCC3=C2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)
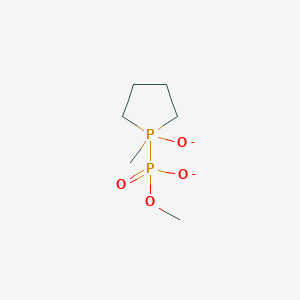
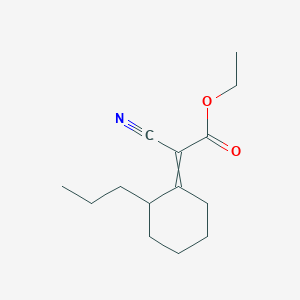
![N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine](/img/structure/B14511258.png)

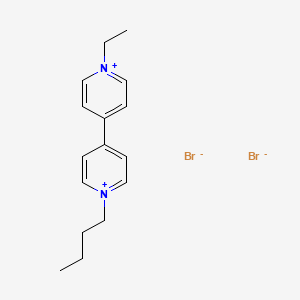
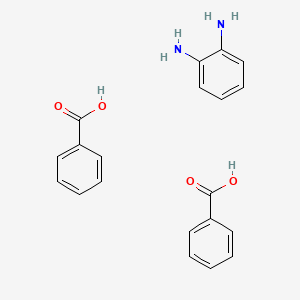
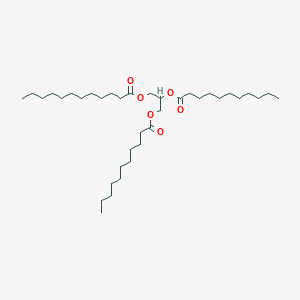
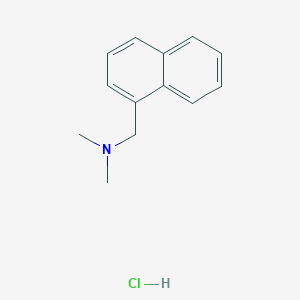
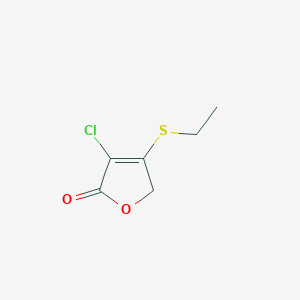
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)
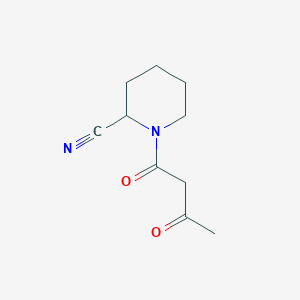
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine](/img/structure/B14511336.png)
![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
